Product packaging for Cetrotide(Cat. No.:CAS No. 130143-01-0)

Cetrotide

Cat. No.: B612324
CAS No.: 130143-01-0
M. Wt: 1551.1 g/mol
InChI Key: DTPVYWHLQLAXFT-SMCUOGPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetrorelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist . Its primary research application is in the field of reproductive biology and assisted reproduction technology, where it is used to competitively block GnRH receptors in the anterior pituitary . This mechanism leads to a rapid, dose-dependent suppression of luteinizing hormone secretion, effectively preventing premature LH surges during controlled ovarian stimulation protocols . The suppression of LH is more pronounced than that of FSH, and the onset of action occurs within hours of administration . In research settings, Cetrorelix Acetate is valued for its reversible action and its role in studying hormonal feedback loops. Its use has been instrumental in protocols aimed at reducing the risk of ovarian hyperstimulation syndrome in animal models, providing a significant safety advantage over agonist protocols . Researchers administer the compound via subcutaneous injection, with common protocols utilizing either a multiple-dose regimen or a single higher dose . The pharmacokinetic profile of Cetrorelix Acetate includes high subcutaneous bioavailability and a half-life that varies with the dosing regimen . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H100ClN17O18 B612324 Cetrotide CAS No. 130143-01-0

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPVYWHLQLAXFT-SMCUOGPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H100ClN17O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1551.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130143-01-0, 145672-81-7
Record name Cetrorelix acetate [USAN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 130143-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRORELIX ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Analysis of Cetrorelix Acetate

Advanced Synthetic Pathways

The creation of a peptide as complex as Cetrorelix (B55110) acetate (B1210297) is a significant undertaking in medicinal chemistry. The principal method used for its production is Solid Phase Peptide Synthesis (SPPS), a technique that facilitates the sequential assembly of amino acids into a peptide chain anchored to a solid support. indexcopernicus.comgeneesmiddeleninformatiebank.nl

Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid Phase Peptide Synthesis (SPPS) is the foundational technology for producing Cetrorelix acetate. indexcopernicus.comgeneesmiddeleninformatiebank.nl This process begins by attaching the C-terminal amino acid to an insoluble polymer support, often a Rink Amide resin. indexcopernicus.com Subsequent amino acids are then added one by one in a defined sequence. geneesmiddeleninformatiebank.nl Each cycle of amino acid addition involves the removal of a temporary protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next protected amino acid. This cyclical process allows for efficient and controlled chain elongation. A key advantage of the solid support is the simplified purification at each step, as excess reagents and soluble by-products can be washed away, leaving the desired peptide attached to the resin. indexcopernicus.com

Fmoc Strategy and Related Chemical Processes

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant approach for the SPPS of Cetrorelix acetate. indexcopernicus.com The Fmoc group serves to protect the α-amino group of the amino acids during the coupling reaction. A significant advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), which allows for its removal without damaging the peptide chain. indexcopernicus.com

The formation of the peptide bond is facilitated by coupling agents. These reagents activate the carboxylic acid group of the incoming amino acid, making it highly reactive towards the deprotected N-terminal amine of the peptide chain on the resin. Common coupling agents include carbodiimides, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction speed and minimize side reactions, such as racemization. researchgate.netnih.gov One study highlighted the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. indexcopernicus.com

After the complete peptide sequence is assembled, a final cleavage step is performed. This involves treating the peptidyl-resin with a strong acidic solution, such as trifluoroacetic acid (TFA), to release the peptide from the solid support and simultaneously remove any protecting groups from the amino acid side chains. indexcopernicus.com This cleavage cocktail often contains scavengers to prevent unwanted side reactions. researchgate.net Following cleavage, the crude peptide is precipitated, typically with diethyl ether, and then purified. google.com

Role of Unnatural Amino Acids in Peptide Design

A defining feature of Cetrorelix acetate is its incorporation of five unnatural D-amino acids. indexcopernicus.comoup.com These substitutions at specific positions in the peptide sequence are a deliberate design strategy to enhance the molecule's therapeutic properties.

The inclusion of D-amino acids confers several advantages:

Enhanced Stability : By replacing naturally occurring L-amino acids with their D-isomers, the peptide becomes more resistant to degradation by proteolytic enzymes in the body, which primarily recognize L-amino acids. This modification increases the molecule's biological half-life.

Improved Receptor Binding : The specific arrangement of these unnatural amino acids contributes to a molecular conformation that enhances its binding affinity to the GnRH receptor.

Increased Hydrophobicity : The changes in the amino acid sequence can increase the molecule's hydrophobicity, which also plays a role in its interaction with the GnRH receptor.

Characterization of Synthetic Intermediates and Final Product

Vigilant monitoring and characterization are essential throughout the synthesis of Cetrorelix acetate to confirm the correct assembly and purity of the final product. A suite of analytical methods is employed for this purpose.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) A cornerstone for assessing purity at various stages, including after purification of the final product to a level of 99% or higher. google.comnih.gov It is used to monitor the completion of coupling and deprotection steps. nih.gov
Mass Spectrometry (MS) Used to confirm the molecular weight of the peptide and its fragments, providing crucial structural information. indexcopernicus.com
Amino Acid Analysis Confirms the correct amino acid composition and their relative ratios in the final peptide.
Capillary Electrophoresis Can be employed to verify the enantiomeric purity of the Fmoc-protected amino acids used in the synthesis. researchgate.net

Impurity Profiling and Elucidation in Synthetic Batches

Despite optimized synthetic protocols, the formation of impurities is a possibility. The identification and quantification of these by-products are critical for regulatory compliance and ensuring the safety of the final pharmaceutical product. indexcopernicus.com

Identification of Related Substances and By-products

Impurities in synthetic Cetrorelix can originate from various side reactions that may occur during the synthesis process. indexcopernicus.com

Impurity TypeDescription
Incomplete Deprotection Failure to completely remove protecting groups from amino acid side chains is a common source of impurities. For instance, an impurity with a mass difference of 56 Da can result from an uncleaved tert-butyl (tBu) group on a serine residue, while a 252 Da difference can indicate an uncleaved Pbf group on an arginine residue. indexcopernicus.com
Amino Acid Deletions/Insertions These can occur due to incomplete coupling or deprotection reactions. indexcopernicus.com
Racemization The conversion of an L-amino acid to its D-isomer can occur during the activation step of the coupling reaction. Studies have focused on minimizing the racemization of L-arginine and L-serine to below 0.5%. researchgate.netnih.gov
Acetylation of Side Chains A toxic impurity, [D-Cit(Ac)]-cetrorelix, can be formed by the acetylation of the D-citrulline side chain. google.com
Dimerization A methylene (B1212753) dimer impurity of Cetrorelix has also been identified. researchgate.net

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are vital for the separation, identification, and structural characterization of these impurities. indexcopernicus.comresearchgate.netresearchgate.net Understanding the impurity profile is not only a regulatory requirement but also provides valuable feedback for optimizing the synthetic pathway to produce a purer and safer final product. indexcopernicus.com

Characterization of Racemization By-products

Racemization is a chemical process in which a compound that is optically active (meaning it rotates the plane of polarized light) is converted into an optically inactive form, a racemate, which contains equal amounts of the left- and right-handed enantiomers. In the context of peptide synthesis, this means that an L-amino acid (the naturally occurring form) can be converted into a D-amino acid, or vice-versa. During the synthesis of cetrorelix, which contains five D-amino acids and five L-amino acids, there is a risk of racemization, particularly for the L-amino acids. geneesmiddeleninformatiebank.nleuropa.eunih.gov

The potential for racemization is a critical consideration in the manufacturing process, as the presence of even small amounts of diastereomers (stereoisomers that are not mirror images) can affect the biological activity and safety of the final drug product. europa.eunih.gov Regulatory bodies require strict control and characterization of such impurities. europa.eu

Studies have shown that during the solid-phase synthesis of cetrorelix using the Fmoc strategy, racemization of L-arginine and L-serine can occur during the coupling steps. nih.gov The use of specific coupling agents like HATU, additives such as HOBt or HOAt, and the base TMP has been shown to minimize this racemization to less than 0.5%. nih.gov

To detect and quantify these racemization by-products, a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed. nih.govresearchgate.net This method can separate the various structurally similar isomers of cetrorelix. nih.gov Optimized RP-HPLC conditions have identified the D-arginine and D-serine isomeric impurities as eluting very close to the main cetrorelix peak, making their control essential for an efficient purification process. nih.govresearchgate.net Enantiomeric analysis is also performed to further confirm the chemical structure and control the stereochemistry. europa.eu

Racemization By-product Affected Amino Acid Analytical Detection Method
D-Arginine IsomerL-ArginineGradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
D-Serine IsomerL-SerineGradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Structural Elucidation of Aggregation Products and Methylene Dimers

Peptides like cetrorelix have a tendency to aggregate in solution, which can impact the product's stability and efficacy. europa.eugoogle.com This aggregation can lead to the formation of gels. europa.eu The use of excipients like mannitol (B672) can help to create a stable solid cake during lyophilization (freeze-drying) and prevent sublimation. europa.eu The pH of the formulation also plays a role, with a pH between 2.5 and 4.5 helping to suppress aggregation. google.com

In addition to aggregation, the formation of chemical derivatives, such as methylene dimers, has been identified as a potential impurity. nih.gov A methylene dimer is formed when two cetrorelix molecules become linked by a methylene (-CH2-) bridge. Research has shown that cetrorelix is unstable in the presence of formaldehyde (B43269), which can be a source of the methylene group. nih.govsci-hub.se

A liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the separation, identification, and characterization of a new cetrorelix methylene dimer impurity. nih.govresearchgate.net This method utilizes a specific C18 column and a gradient elution with an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). nih.gov The methylene dimer impurity can be characterized by its unique mass and fragmentation pattern in the mass spectrometer. nih.gov The identification of this impurity highlights the importance of controlling environmental factors, such as the presence of formaldehyde, during the manufacturing process. nih.gov

Impurity Type Description Contributing Factors Analytical Method
Aggregation ProductsSelf-association of peptide moleculesSolution environment, pH europa.eugoogle.comVisual inspection, particle analysis
Methylene DimerTwo cetrorelix molecules linked by a methylene bridgePresence of formaldehyde nih.govLiquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov

Chemical Modifications and Derivative Synthesis for Research Probes

The synthesis of cetrorelix derivatives is a valuable tool for research purposes, including structure-activity relationship (SAR) studies and the development of new therapeutic agents. By systematically modifying the amino acid sequence or the functional groups on the amino acid side chains, researchers can investigate how these changes affect the peptide's binding affinity to the GnRH receptor, its potency, and its duration of action.

One area of research has focused on creating long-acting GnRH antagonists. This has involved the synthesis of analogues with modifications at positions 5 and 6 of the peptide chain, incorporating p-ureido-phenylalanines. acs.org These modifications were designed to increase hydrogen bonding opportunities, potentially stabilizing the peptide's structure and enhancing its interaction with the receptor. acs.org Some of these derivatives, such as FE200486, have shown a significantly longer duration of action compared to other GnRH antagonists. acs.org

The synthesis of these derivatives often follows the principles of solid-phase peptide synthesis, allowing for the controlled incorporation of modified or unnatural amino acids. indexcopernicus.com The resulting analogues are then characterized using the same analytical techniques as for cetrorelix acetate to confirm their structure and purity. These research probes provide valuable insights into the molecular requirements for GnRH antagonism and can guide the design of next-generation therapeutics with improved properties.

Molecular and Cellular Mechanisms of Action of Cetrorelix Acetate

GnRH Receptor Binding Kinetics and Affinity Studies

The efficacy of Cetrorelix (B55110) acetate (B1210297) as a GnRH antagonist is fundamentally determined by its binding characteristics to the GnRH receptor.

Competitive Binding to Pituitary GnRH Receptors

Cetrorelix acetate competitively binds to the membrane receptors on pituitary cells that are normally activated by GnRH. drugbank.comeuropa.eu This competitive inhibition prevents the endogenous GnRH from exerting its physiological effects, which include the stimulation of LH and FSH production and release. drugbank.com Studies have demonstrated that Cetrorelix displaces labeled GnRH from both high and low-affinity LHRH receptors on rat pituitary gland cells. oup.com The onset of this suppression of gonadotropin secretion is rapid, occurring almost immediately after administration without an initial stimulatory phase, a phenomenon known as a "flare-up" effect that is often associated with GnRH agonists. europa.eueuropa.eu This direct and immediate antagonistic action is a key feature of its mechanism. europa.eu

Quantification of Receptor Binding Affinity (e.g., Kᵢ, IC₅₀ values)

The binding affinity of Cetrorelix acetate for the GnRH receptor has been quantified in various studies, highlighting its potent antagonistic properties. The affinity constant of Cetrorelix for one class of LHRH receptors is approximately five times higher than that of LHRH itself, and 1.4 times higher for a second class of receptors. oup.com In a mouse fibroma cell line transfected with the human LHRH receptor, Cetrorelix demonstrated a binding affinity about 20 times higher than native LHRH. oup.com

The half-maximal inhibitory concentration (IC₅₀) is a common measure of antagonist potency. For Cetrorelix Acetate, the IC₅₀ for the GnRH receptor has been reported to be 1.21 nM. ncats.iomedchemexpress.com Further studies have provided IC₅₀ values in different cell models. In HEK293/GnRHR cells, the IC₅₀ for inhibiting GnRH-induced cAMP accumulation was 0.84 ± 3.85 nM. researchgate.net In SH-SY5Y/GnRHR cells, the IC₅₀ was found to be 1.56 ± 2.49 nM for the same activity. researchgate.netnih.gov

ParameterCell LineValue (nM)
IC₅₀ GnRH Receptor1.21
IC₅₀ HEK293/GnRHR0.84 ± 3.85
IC₅₀ SH-SY5Y/GnRHR1.56 ± 2.49

This table presents the half-maximal inhibitory concentration (IC₅₀) values for Cetrorelix Acetate in different experimental setups.

Receptor Subtype Selectivity Investigations (if applicable)

While the primary target of Cetrorelix is the mammalian pituitary GnRH receptor (GnRHR-I), there is evidence suggesting some level of selectivity. tocris.commdpi.com The amino acid at position 8 of the GnRH peptide is crucial for determining ligand selectivity among different GnRH receptor subtypes. mdpi.com Arginine at this position is essential for high-affinity binding to the mammalian pituitary GnRHR-I. mdpi.com Some research indicates that Cetrorelix is selective for GnRHR1. researchgate.net However, other findings suggest that Cetrorelix binds to both GnRHR1 and GnRHR2. researchgate.net The human gene for the GnRH receptor is located on chromosome 4q21.2, and a second subtype, GnRH2, is silenced in humans. tocris.com

Intracellular Signal Transduction Pathway Modulation

Upon binding to the GnRH receptor, Cetrorelix acetate modulates downstream intracellular signaling pathways that are normally activated by GnRH.

Inhibition of GnRH-Induced Calcium Signaling Pathways

GnRH receptor activation typically leads to an increase in intracellular calcium (Ca²⁺) levels, a critical step in gonadotropin secretion. researchgate.netnih.gov Cetrorelix has been shown to potently inhibit this GnRH-induced calcium signaling. researchgate.netnih.gov In both transfected HEK293 and SH-SY5Y cells, Cetrorelix inhibited GnRH-activated calcium signaling at concentrations ranging from 1 nM to 1 µM. researchgate.netnih.govdntb.gov.ua Studies have shown that Cetrorelix has a higher potency in inhibiting the GnRH-induced intracellular Ca²⁺ increase compared to other GnRH antagonists like Ganirelix and Teverelix. researchgate.netnih.gov Specifically, in HEK293/GnRHR cells, a 10 nM concentration of Cetrorelix resulted in the highest inhibition of the GnRH-induced signal. researchgate.netnih.gov The effect of GnRH on Gnrhr expression in cultured pituitary cells is also mediated by calcium and PKC signaling pathways. nih.gov

Effects on Extracellular-Regulated Kinase (ERK1/2) Phosphorylation

Cetrorelix acetate has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a critical pathway in cell signaling. In various cell types, Cetrorelix can inhibit the activation of ERK1/2. nih.govaacrjournals.org

In a study involving mouse pituitary LβT2 cells and transfected HEK293 cells, Cetrorelix, along with other GnRH antagonists, inhibited the phosphorylation of ERK1/2 induced by GnRH. nih.govresearchgate.net All tested antagonists, including Cetrorelix, demonstrated similar dose-dependent inhibition of pERK1/2 activation when cells were treated with 100 nM GnRH. nih.govresearchgate.netup.ac.za The inhibition of GnRH-induced pERK1/2 activation required higher concentrations of the antagonist, with significant inhibition observed at 1 µM. up.ac.za

Furthermore, in myeloma cells, Cetrorelix has been observed to decrease the phosphorylation of ERK1/2, which is a crucial pathway for the growth and survival of these cells. aacrjournals.org Specifically, in RPMI 8226 myeloma cells, Cetrorelix markedly inhibited the phosphorylation of ERK. aacrjournals.org This effect was also noted in studies on cancer cells where Cetrorelix inhibited epidermal growth factor-induced ERK1/2 activation. aacrjournals.org

It's important to note that while ERK1/2 activation is a necessary step for certain cellular processes like bleb formation in gonadotrope cells, it is not always sufficient on its own. nih.gov

Influence on cAMP-Responsive Element Binding-Protein (CREB) Phosphorylation

Cetrorelix acetate also influences the phosphorylation of the cAMP-responsive element binding-protein (CREB), a key transcription factor involved in various cellular processes.

In studies using LβT2 and transfected HEK293 cells, Cetrorelix was shown to inhibit the GnRH-induced phosphorylation of CREB. nih.govresearchgate.netup.ac.za Similar to its effect on ERK1/2, Cetrorelix and other GnRH antagonists inhibited pCREB activation at comparable doses when cells were treated with 100 nM GnRH. nih.govresearchgate.net The inhibition of pCREB activation was observed at antagonist concentrations as low as 10 nM, with complete inhibition at 1 µM. up.ac.za The inhibition profiles for Cetrorelix and other antagonists on phospho-protein activation were found to be similar. up.ac.za

CREB is activated through phosphorylation at Serine 133, a process that can be initiated by an increase in cellular cAMP levels and subsequent activation of protein kinase A (PKA). frontiersin.org The GnRH receptor signaling network is complex and can induce cAMP production, leading to CREB phosphorylation. up.ac.zaresearchgate.net

Impact on Beta-Catenin Activation

Cetrorelix acetate's influence extends to the β-catenin signaling pathway, which is crucial in cell adhesion and gene transcription.

In a comparative in vitro study, immunostaining suggested that Cetrorelix was more effective than the antagonist Teverelix in inhibiting the activation of β-catenin induced by 1 µM GnRH. nih.govresearchgate.net The Wnt/β-catenin pathway is a significant area of research, particularly in cancer, where its activation can drive tumorigenesis. frontiersin.org It has been noted that β-catenin can be activated through various signaling pathways, and its nuclear translocation leads to the induction of target genes. semanticscholar.org

Regulation of Luteinizing Hormone Beta-Subunit (Lhb) Gene Transcription

A primary function of GnRH is to stimulate the synthesis and release of gonadotropins, which involves the transcription of the luteinizing hormone beta-subunit (Lhb) gene. oup.com Cetrorelix, as a GnRH antagonist, effectively inhibits this process.

In mouse pituitary LβT2 cells, treatment with 1 µM GnRH led to a significant increase in Lhb gene expression. nih.gov The addition of Cetrorelix, along with other GnRH antagonists, similarly inhibited this GnRH-induced increase in Lhb gene expression. nih.govresearchgate.net In vivo studies in prepubertal rats showed that while a GnRH agonist (buserelin acetate) caused a significant increase in Lhb expression shortly after injection, Cetrorelix acetate did not have the same stimulatory effect. nih.govresearchgate.net These findings confirm that Cetrorelix acts as an antagonist at the pituitary level to regulate Lhb gene transcription.

Cell Line/ModelTreatmentEffect on Lhb Gene TranscriptionReference
Mouse Pituitary LβT2 Cells1 µM GnRH + 1 µM CetrorelixInhibition of GnRH-induced increase nih.govresearchgate.net
Prepubertal RatsCetrorelix Acetate InjectionNo significant stimulatory effect nih.govresearchgate.net

Reversibility of GnRH Antagonistic Effects at the Cellular Level

A key characteristic of the antagonistic effects of Cetrorelix is their reversibility upon discontinuation of treatment. e-lactancia.orgnih.gov This has been demonstrated at both the hormonal and cellular levels.

In women, the effects of Cetrorelix on LH and FSH are reversible after treatment is stopped. e-lactancia.org Similarly, in animal studies, the hormonal effects of Cetrorelix were fully reversible. europa.eu Studies in canids and felids have also shown that the suppression of reproductive functions by GnRH antagonists is reversible. conicet.gov.ar

At the cellular level, the inhibition of DNA synthesis in breast cancer cell lines by GnRH antagonists was found to be reversible. nih.govoup.com This rapid and reversible action is a distinct advantage of GnRH antagonists like Cetrorelix. mdpi.com

GnRH Antagonist-Induced Conformational Changes in GnRHR for Biased Signaling Research

The interaction of GnRH antagonists like Cetrorelix with the GnRH receptor (GnRHR) can induce specific conformational changes in the receptor, a phenomenon that is central to the concept of biased signaling. Biased signaling refers to the ability of different ligands binding to the same receptor to preferentially activate distinct downstream signaling pathways.

Studies have shown that different GnRH antagonists, including Cetrorelix, can exhibit cell-specific biased effects at the intracellular level. nih.govresearchgate.net For instance, Cetrorelix has been shown to have a higher potency in inhibiting GnRH-activated intracellular calcium and cAMP signaling compared to other antagonists like Ganirelix and Teverelix in certain cell lines. nih.govresearchgate.net

The binding of an antagonist to the GnRHR stabilizes an inactive conformation of the receptor, preventing its activation by the endogenous GnRH. pnas.orgpnas.org Cryo-electron microscopy studies have revealed the structural basis for ligand-induced receptor activation and inactivation. pnas.orgpnas.org The N-terminus of the GnRHR plays a crucial role, acting as a "lid" that occupies the agonist binding site in the inactive state. pnas.org The binding of an antagonist stabilizes this inactive conformation. pnas.org

Interestingly, some antagonists can act as "pharmacological chaperones," facilitating the proper folding and cell surface expression of misrouted mutant GnRHRs. nih.gov While the peptide antagonist Cetrorelix did not show this effect on the human GnRHR in MCF7 cells, it did increase the cell surface expression of the Xenopus laevis GnRHR, suggesting ligand-biased efficacy at the GnRHR. nih.govgrafiati.com This differential signaling and receptor trafficking induced by various antagonists highlights the complexity of GnRHR pharmacology and opens avenues for the design of next-generation therapeutics with tailored signaling properties. pnas.orgpnas.org

LigandEffect on GnRHRSignaling Pathway ModulationReference
CetrorelixCompetitive AntagonismHigher potency in inhibiting Ca2+ and cAMP signaling vs. other antagonists. nih.govresearchgate.net
CetrorelixIncreased cell surface expressionObserved for Xenopus laevis GnRHR, not human GnRHR. nih.govgrafiati.com
GnRH AgonistsReceptor ActivationStimulates multiple downstream pathways (e.g., Gq, Gs). up.ac.zapnas.org
Non-peptide Antagonists (e.g., IN3)Pharmacological ChaperoneCan facilitate cell surface expression of mutant GnRHRs. nih.gov

Structure Activity Relationship Sar Studies of Cetrorelix Acetate

Identification of Key Amino Acid Residues for Antagonistic Activity

The enhanced antagonistic properties of Cetrorelix (B55110) stem from specific substitutions of D-amino acids for L-amino acids found in the native GnRH sequence. mdpi.com The structure of Cetrorelix is Ac-D-Nal(2)¹-D-Cpa²-D-Pal(3)³-Ser⁴-Tyr⁵-D-Cit⁶-Leu⁷-Arg⁸-Pro⁹-D-Ala¹⁰-NH₂. fda.gov

Key modifications compared to native GnRH include:

Positions 1, 2, and 3: The N-terminal domain (pGlu-His-Trp in GnRH) is involved in both receptor binding and activation. nih.gov In Cetrorelix, these are replaced with N-acetyl-D-3-(2´-naphtyl)-alanine (Ac-D-Nal), D-4-chlorophenylalanine (D-Cpa), and D-3-(3´-pyridyl)-alanine (D-Pal) respectively. fda.gov These bulky, unnatural D-amino acids contribute significantly to the molecule's antagonistic properties and protect it from enzymatic cleavage.

Position 6: This position is critical for determining whether a GnRH analog acts as an agonist or an antagonist. In Cetrorelix, the native L-glycine is replaced by D-citrulline (D-Cit). fda.govmdpi.com The incorporation of a D-amino acid at this position is a hallmark of GnRH antagonists, increasing binding affinity and metabolic stability. nih.gov Modifications at this position are also known to influence properties such as histamine (B1213489) release. oup.com

Position 8: Cetrorelix contains L-arginine (Arg) at this position, which is the same as in native human GnRH. nih.gov This residue is believed to be a key contact point with the GnRH receptor, potentially stabilizing the ligand-receptor interaction. nih.gov This contrasts with other antagonists like Ganirelix, which has a D-arginine at this position. nih.gov

Position 10: The C-terminal Gly-NH₂ in native GnRH, essential for receptor binding, is replaced with D-alaninamide (D-Ala-NH₂) in Cetrorelix. fda.govmdpi.com This substitution enhances the stability of the peptide.

The following table details the amino acid sequence of native GnRH compared to the antagonist Cetrorelix.

Position12345678910
Native GnRH pGluHisTrpSerTyrGlyLeuArgProGly-NH₂
Cetrorelix Ac-D-Nal(2)D-CpaD-Pal(3)SerTyrD-CitLeuArgProD-Ala-NH₂
Table 1: Comparison of Amino Acid Sequences of Native GnRH and Cetrorelix. fda.govmdpi.comoup.com

Correlation Between Structural Modifications and Receptor Binding Potency

The structural modifications in Cetrorelix directly translate to a high binding affinity for the GnRH receptor. Studies have shown that Cetrorelix binds with an affinity approximately 20 times higher than native LHRH. oup.com It effectively displaces labeled LHRH from both high- and low-affinity receptor classes. oup.comeuropa.eu The dissociation constant (KD) for Cetrorelix at the GnRH receptor is approximately 0.202 nM, with an IC50 value of 1.21 nM, indicating potent binding and inhibition. rndsystems.comncats.io

Research has also shown a strong correlation between in vitro binding affinity and antagonistic potency for Cetrorelix and its analogs. nih.gov Interestingly, these peptides show no significant discrimination between human and rat GnRH receptors, suggesting a conserved binding pocket. nih.gov The high-affinity binding is a direct result of the specific combination of D-amino acid substitutions that create a conformation optimal for occupying the receptor binding site without initiating the signal transduction that leads to gonadotropin release. ncats.ioeuropa.eu

The following table summarizes the binding affinities and inhibitory concentrations for Cetrorelix.

CompoundDissociation Constant (K D )Inhibitory Concentration (IC 50 )
Cetrorelix Acetate (B1210297) 0.202 nM1.21 nM
Table 2: Receptor Binding and Inhibitory Potency of Cetrorelix Acetate. rndsystems.comncats.io

Design and Evaluation of Cetrorelix Analogs for Enhanced Mechanistic Probing

To further understand the structural requirements for GnRH antagonism, various analogs of Cetrorelix have been designed, synthesized, and evaluated. nih.gov These studies involve creating both linear and conformationally constrained cyclized peptides to probe the ligand's interaction with the GnRH receptor.

One study focused on synthesizing new analogs with structural variations, particularly at position 6. It was found that introducing large substituents at this position was compatible with maintaining high receptor binding affinity (KD < 0.5 nM). nih.gov This indicates a degree of flexibility within the receptor's binding pocket around this specific residue.

To probe the binding site more deeply, these structurally different but equally potent antagonists were tested for their binding to GnRH receptor mutants. Specific residues within the receptor, such as W¹⁰¹ and N¹⁰², are known to be involved in ligand binding. nih.govoup.com By testing analogs against receptors where these amino acids were mutated (e.g., W¹⁰¹A and N¹⁰²A), researchers could determine the precise contact points for each ligand. For example, while linear decapeptides like Cetrorelix rely on these residues for binding, some cyclized analogs were found to have distinct interactions. One cyclized analog, D-52391, was critically dependent on W¹⁰¹, while another, D-23938, did not appear to involve either W¹⁰¹ or N¹⁰² in its binding. nih.gov

Analytical Methodologies for Cetrorelix Acetate Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of Cetrorelix (B55110) Acetate (B1210297), providing reliable methods for purity assessment and quantification.

Reversed-Phase HPLC for Purity Assessment and Quantification in Research Samples

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity and concentration of Cetrorelix Acetate in both bulk drug substance and pharmaceutical formulations. nih.govnih.govsid.irresearchgate.net A typical RP-HPLC method utilizes a C18 column for chromatographic separation. nih.govsid.irresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, like water, with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govsid.irresearchgate.netsid.ir

The validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. nih.govsid.irbrieflands.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, one validated method demonstrated linearity over a concentration range of 62.50 to 1250 μg/mL with a high correlation coefficient (r² = 0.999). nih.gov The accuracy of this method was reported to be greater than 97%, with intra- and inter-day relative standard deviations (RSD) of less than 0.3% and 1.6%, respectively, indicating excellent precision. nih.govnih.govsid.ir The LOD and LOQ were determined to be 15.6 μg/mL and 62.5 μg/mL, respectively. nih.govnih.govsid.irresearchgate.net

Table 1: HPLC Method Validation Parameters for Cetrorelix Acetate

ParameterResultReference
Linearity Range62.50 - 1250 µg/mL nih.gov
Correlation Coefficient (r²)0.999 nih.gov
Accuracy>97% nih.govnih.govsid.ir
Intra-day Precision (RSD)<0.3% nih.govnih.govsid.ir
Inter-day Precision (RSD)<1.6% nih.govnih.govsid.ir
Limit of Detection (LOD)15.6 µg/mL nih.govnih.govsid.irresearchgate.net
Limit of Quantification (LOQ)62.5 µg/mL nih.govnih.govsid.irresearchgate.net

Gradient Elution Optimization for Peptide Separation

For complex samples containing peptides like Cetrorelix, gradient elution is generally preferred over isocratic elution. nih.govresearchgate.net This is because gradient elution, where the composition of the mobile phase is changed over time, results in sharper peaks and better resolution, especially for peptides which can be very sensitive to small changes in the organic modifier concentration. nih.govresearchgate.netnih.gov

The optimization of the gradient involves adjusting the rate of change of the organic solvent concentration. For Cetrorelix analysis, a gradient program might involve a multi-step elution profile. sci-hub.segoogle.com For example, one method uses a gradient of acetonitrile and a sulfate (B86663) buffer, with the acetonitrile concentration increasing in a stepwise manner over the course of the run. google.com The initial slope of the gradient is a critical parameter that can significantly affect the separation of hydrophilic peptides. nih.gov The pH of the mobile phase is another crucial factor that needs to be carefully controlled to ensure reproducibility and optimal peak shape. mastelf.com

UV Detection Wavelength Optimization for Research Analytical Methods

The selection of an appropriate UV detection wavelength is critical for maximizing the sensitivity and specificity of the HPLC method. For Cetrorelix Acetate, the UV spectrum shows a maximum absorption wavelength at 275 nm. nih.govresearchgate.net While other wavelengths such as 226 nm and 230 nm have also been used, 275 nm is often chosen as the optimal wavelength because it maximizes the peak symmetry of Cetrorelix while minimizing baseline noise and interference from mobile phase components like TFA. nih.govresearchgate.netsci-hub.senih.gov The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths simultaneously and can provide information about peak purity. pillbuys.com

Table 2: UV Detection Wavelengths Used in Cetrorelix Acetate Analysis

WavelengthRationale/ApplicationReference
275 nmOptimal for peak symmetry and minimizing baseline noise. nih.govresearchgate.net
226 nmUsed for impurity identification. sci-hub.senih.gov
230 nmMonitored in method development. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural characterization of Cetrorelix Acetate and the identification of its impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Sequencing

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the structure and sequence of peptides like Cetrorelix. indexcopernicus.comresearchgate.net This soft ionization technique allows for the analysis of large biomolecules without significant fragmentation. ESI-MS has been successfully used to evaluate the structure of Cetrorelix and to characterize impurities that may arise during its synthesis. indexcopernicus.comresearchgate.net For instance, ESI-MS can help identify by-products formed due to the incomplete removal of protecting groups from amino acid side chains during solid-phase peptide synthesis (SPPS). indexcopernicus.com The information obtained from ESI-MS-based peptide sequencing is valuable for assessing the purity of synthetic peptides and for optimizing synthesis strategies. indexcopernicus.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the separation, identification, and structural elucidation of impurities in Cetrorelix Acetate. sci-hub.senih.govresearchgate.net This technique has been employed to identify and characterize a novel cetrorelix methylene (B1212753) dimer impurity. sci-hub.senih.govresearchgate.net The chromatographic separation is typically achieved using a C18 column with a gradient elution of a buffered mobile phase and acetonitrile. sci-hub.senih.gov The mass spectrometer, often equipped with an ESI source, is operated in positive ion mode to detect and fragment the ions of interest. sci-hub.se The resulting fragment ions provide detailed structural information that allows for the unambiguous identification of the impurity. sci-hub.senih.gov LC-MS/MS is also a valuable tool in forced degradation studies to understand the stability of the drug substance and to identify potential degradation products. sci-hub.se

Stability-Indicating Analytical Methods for Research Samples

The development and validation of stability-indicating analytical methods are crucial for assessing the intrinsic stability of Cetrorelix Acetate. These methods are designed to separate the intact drug from any potential degradation products that may form under various stress conditions, thereby providing a clear picture of the compound's stability profile. Research in this area is guided by International Council for Harmonisation (ICH) guidelines, which recommend subjecting the drug substance to forced degradation studies. researchgate.netresearchgate.net

Forced degradation, or stress testing, involves exposing Cetrorelix Acetate to conditions more severe than accelerated storage, such as acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netrsc.org The goal is to generate the likely degradation products and demonstrate the specificity of the analytical method in separating them from the parent drug. This ensures that the method can accurately measure the concentration of the active ingredient without interference from its impurities. rsc.orggoogle.com

Research Findings from Forced Degradation Studies

Studies have shown that Cetrorelix Acetate is susceptible to degradation under several conditions. It is known to degrade under high temperature and light. sci-hub.se Specific degradation products, such as Deamidated cetrorelix and Acetylated cetrorelix, have been identified. sci-hub.se The peptide is also highly unstable in the presence of formaldehyde (B43269), leading to the formation of impurities like a cetrorelix methylene dimer. researchgate.netsci-hub.se This dimer has been successfully identified and characterized using liquid chromatography-mass spectrometry (LC-MS/MS) techniques. researchgate.netsci-hub.se

Investigations into oxidative stress have also been performed. researchgate.net While peptides containing methionine or tryptophan are typically more susceptible to oxidation, research has detected oxidation on the tyrosine and proline residues in cetrorelix. researchgate.net Furthermore, significant degradation has been observed under basic, acidic, and oxidative stress conditions in various studies. researchgate.netrsc.org Conversely, photostability testing has indicated that the solid drug substance is not sensitive to light. geneesmiddeleninformatiebank.nl

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the stability analysis of Cetrorelix Acetate. omizzur.com Reversed-phase HPLC (RP-HPLC) methods, typically employing a C18 column, are effective in separating Cetrorelix from its process-related impurities and degradation products. researchgate.netnih.govnih.gov These methods are validated for specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. researchgate.netnih.gov The combination of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both the separation and structural elucidation of unknown degradation products. researchgate.netomizzur.com

Below are tables summarizing typical analytical method parameters and findings from degradation studies.

Table 1: HPLC Method Parameters for Cetrorelix Acetate Stability Analysis

Parameter Method 1 Method 2 Method 3
Column XSelect Peptide CSH C18 (150 x 4.6 mm, 3.5 µm) sci-hub.se Agilent Infinity Lab Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm) researchgate.net C18 Reversed-Phase Column nih.gov
Mobile Phase A 20 mM Ammonium (B1175870) formate (B1220265) buffer (pH 3.0) sci-hub.se 10 mM Ammonium acetate buffer with 0.1% formic acid researchgate.net Water with Trifluoroacetic acid (TFA) nih.gov
Mobile Phase B Acetonitrile sci-hub.se Acetonitrile researchgate.net Acetonitrile with TFA nih.gov
Elution Mode Gradient sci-hub.se Gradient researchgate.net Gradient researchgate.net
Flow Rate 1.0 mL/min sci-hub.se 1.0 mL/min researchgate.net Not Specified
UV Wavelength 226 nm sci-hub.seresearchgate.net Not Specified 275 nm researchgate.netnih.gov

| Column Temp. | 25 °C sci-hub.se | Not Specified | Not Specified |

Table 2: Summary of Forced Degradation Study Findings for Cetrorelix Acetate

Stress Condition Observation Identified Products
Acidic Hydrolysis Degradation observed. researchgate.net Specific products not detailed in sources.
Alkaline Hydrolysis Degradation observed. researchgate.net Specific products not detailed in sources.
Oxidative (H₂O₂) Sensitive to oxidation. researchgate.net Oxidized species on tyrosine and proline residues. researchgate.net
Thermal Degrades at high temperatures (e.g., 40°C). sci-hub.se Deamidated cetrorelix, Acetylated cetrorelix. sci-hub.se
Photolytic Solid-state drug substance is not sensitive to light. geneesmiddeleninformatiebank.nl -

| Formaldehyde | Highly unstable. researchgate.netsci-hub.se | Cetrorelix methylene dimer. researchgate.netsci-hub.se |

These validated stability-indicating methods are essential for the quality control of Cetrorelix Acetate. google.com They allow for the detection and quantification of impurities and degradation products, which is critical for ensuring the purity and stability of the compound during research and throughout the manufacturing process. omizzur.com A developed RP-HPLC method demonstrated linearity over a concentration range of 12.50 to 62.50 μg/mL with a correlation coefficient (r²) of 0.999. researchgate.netnih.govnih.gov The limits of detection (LOD) and quantification (LOQ) for this method were reported as 15.6 μg/mL and 62.5 μg/mL, respectively. researchgate.netnih.govnih.gov

Preclinical Mechanistic Investigations of Cetrorelix Acetate

In Vitro Pharmacological Activity in Cell Culture Models

Inhibition of Gonadotropin Secretion in Perfused Pituitary Cell Systems

In vitro studies using perfused rat pituitary cell systems have demonstrated that cetrorelix (B55110) dose-dependently inhibits the release of LH mediated by LHRH. europa.eunih.govpharmacompass.com This direct antagonistic action at the pituitary level underscores its primary mechanism of suppressing gonadotropin secretion. nih.govpharmacompass.com Further in vitro assays have confirmed that cetrorelix is a high-affinity antagonist at the LHRH receptor, effectively blocking the signal transduction initiated by LHRH. europa.eunih.govpharmacompass.com

Effects on Ovarian Cell Viability and Steroidogenesis in Granulosa Luteinized Cell Cultures

The direct effects of cetrorelix on ovarian cells have been investigated in human granulosa luteinized (hGL) cell cultures. Research has shown that cetrorelix can influence cell viability and steroid production.

In one study, hGL cells were cultured with varying concentrations of cetrorelix. iiarjournals.orgnih.gov Treatment with 3 nM cetrorelix for 48 hours resulted in a significant 28% decrease in cell viability compared to untreated control cells. iiarjournals.org However, a lower concentration of 1 nM did not produce a significant effect on cell viability. iiarjournals.org

Regarding steroidogenesis, the effects appear to be less pronounced. While high doses of cetrorelix tended to be associated with lower progesterone (B1679170) secretion, the results were not always statistically significant. iiarjournals.orgresearchgate.net Similarly, the impact on estradiol (B170435) (E2) secretion was not consistently significant, although some studies suggest a potential for minor effects. iiarjournals.orgresearchgate.net For instance, one study noted that while not statistically significant, E2 levels from cultures treated with cetrorelix were observed. iiarjournals.org Another study mentioned that cetrorelix decreases 17β-estradiol concentrations. researchgate.net

Table 1: Effect of Cetrorelix on Human Granulosa Luteinized (hGL) Cell Viability and Steroidogenesis An interactive data table will be available in the web version of this article.

TreatmentConcentrationOutcomeResultReference
Cetrorelix3 nMCell Viability28% decrease (p<0.005) iiarjournals.org
Cetrorelix1 nMCell ViabilityNo significant effect iiarjournals.org
CetrorelixHigh-doseProgesterone SecretionTendency to decrease iiarjournals.orgresearchgate.net
CetrorelixNot specified17β-estradiolDecrease researchgate.net

Impact on Estrogen Beta Receptor Expression in Reproductive Tissues (e.g., rat oviduct)

Studies in rats have demonstrated that cetrorelix acetate (B1210297) can impact the expression of estrogen receptor beta (ERβ) in reproductive tissues like the oviduct. scitepress.org The administration of cetrorelix acetate in rats led to a significant decrease in ERβ expression in the oviduct, with the largest reduction being 59.2%. scitepress.org This effect is linked to the suppression of FSH and LH, which in turn inhibits folliculogenesis and estrogen synthesis. scitepress.org The reduced estrogen levels lead to decreased binding to its receptors, resulting in lower receptor expression. scitepress.org

This hormonal suppression also induced histopathological changes in the rat oviduct, including a reduction in the number of cilia and a thinning of the oviduct wall. scitepress.org These morphological changes are consistent with the known effects of estrogen on these tissues. scitepress.org

In Vivo Mechanistic Studies in Animal Models (Non-Clinical Outcomes)

Gonadotropin Suppression in Rodents and Non-Human Primates

In vivo studies in various animal models have consistently shown that cetrorelix effectively suppresses gonadotropin secretion.

In rodents, cetrorelix induces a dose-dependent suppression of LH secretion in castrated male rats. europa.eu In ovariectomized female rats, it markedly decreases plasma LH concentrations and, to a lesser extent, FSH concentrations. europa.eu Studies in irradiated rats also showed that a combination of cetrorelix acetate and cetrorelix pamoate depressed LH and FSH levels within a day, with suppression maintained for approximately 3-4 weeks. oup.com

In non-human primates, specifically the stump-tailed macaque (Macaca arctoides) and Macaca fascicularis, cetrorelix has also demonstrated potent gonadotropin-suppressing effects. oup.comnih.gov In male castrated Macaca fascicularis, single doses of cetrorelix resulted in an immediate suppression of LH concentrations. oup.com In adult male stump-tailed macaques, daily injections of cetrorelix for 3 months produced a fully reversible suppression of serum testosterone (B1683101) for 20-40 weeks. nih.gov However, it's noteworthy that while cetrorelix reduced intratesticular testosterone concentrations to about 2% of control levels in rats, in macaques, it only reduced them to 28% of control. cambridge.org

Inhibition of Ovulation in Female Rodent Models

Cetrorelix has been shown to be a potent inhibitor of ovulation in female rodent models. europa.eu In intact female rats, a dose of 2.0 mg/rat was sufficient to completely inhibit ovulation, and even lower doses significantly reduced the ovulation rate. oup.com This effect is a direct consequence of its ability to suppress the preovulatory LH surge, a critical event for triggering ovulation. europa.eu All these effects on reproductive function in animals have been found to be reversible after the cessation of treatment. europa.euoup.com

Table 2: Summary of In Vivo Effects of Cetrorelix in Animal Models An interactive data table will be available in the web version of this article.

Animal ModelOutcomeKey FindingsReference
Castrated Male RatsLH SecretionDose-dependent suppression. europa.eu
Ovariectomized Female RatsGonadotropin LevelsMarked decrease in plasma LH, lesser decrease in FSH. europa.eu
Intact Female RatsOvulationComplete inhibition at 2.0 mg/rat; dose-dependent reduction at lower doses. oup.com
Macaca fascicularis (male, castrated)LH ConcentrationImmediate suppression. oup.com
Macaca arctoides (male)Testosterone SuppressionReversible suppression for 20-40 weeks. nih.gov

Research into Antiproliferative Effects in Hormone-Sensitive Cancer Models

Cetrorelix acetate has demonstrated notable antiproliferative effects in various preclinical models of hormone-sensitive cancers. These effects are believed to be mediated through its antagonism of gonadotropin-releasing hormone (GnRH) receptors, which are expressed in a majority of these tumor types. nih.gov

In models of breast cancer , cetrorelix has been shown to inhibit tumor growth. europa.eu Specifically, in cell lines such as MCF-7, HCC 70, and T47-D, as well as in mouse models, cetrorelix has been associated with a reduction in metastasis. frontiersin.org Its mechanism in breast cancer is linked to the suppression of estrogen production through its action on the hypothalamus-pituitary-ovarian axis, thereby reducing the growth of tumors that are dependent on sex steroids. frontiersin.org

For pancreatic cancer , preclinical studies have confirmed the efficacy of cetrorelix in chemically-induced tumor models. europa.eu

In the context of prostatic cancer , cetrorelix has shown efficacy in hormone-independent preclinical models. europa.eu The compound has demonstrated significant antiproliferative activity on androgen-dependent prostate cancer cells (LNCaP). unimi.it

Regarding ovarian and endometrial cancers , cetrorelix has exhibited significant antiproliferative effects on human endometrial (HEC-1A and Ishikawa) and ovarian cancer (EFO-21, OVCAR-3, SK-OV-3) cells. nih.govfrontiersin.org Research indicates that the antiproliferative actions of cetrorelix in these cancer cells may not be mediated solely through the GnRH type I receptor. nih.govd-nb.info Studies on GnRH-I receptor knockout cell lines revealed that while the effects of a GnRH-I agonist were nullified, the antiproliferative impact of cetrorelix persisted. nih.govd-nb.info This suggests an alternative signaling pathway or the involvement of a different receptor type for its direct antitumor activity. d-nb.info In patients with ovarian cancer, cetrorelix has been associated with partial remission or disease stabilization. d-nb.info

Table 1: Summary of Preclinical Antiproliferative Effects of Cetrorelix

Cancer Model Cell Lines/Model Type Observed Effects Citation
Breast Cancer MCF-7, HCC 70, T47-D cell lines; mouse models Growth inhibition, reduced metastasis europa.eufrontiersin.org
Pancreatic Cancer Chemically-induced rat models Growth inhibition europa.eu
Prostatic Cancer Hormone-independent models, LNCaP cells Antiproliferative activity europa.euunimi.it
Ovarian Cancer EFO-21, OVCAR-3, SK-OV-3 cell lines Antiproliferative effects, partial remission/disease stabilization in patients nih.govfrontiersin.orgd-nb.info
Endometrial Cancer HEC-1A, Ishikawa cell lines Antiproliferative effects nih.govfrontiersin.org

Investigations into Neurobiological Effects

Preclinical research in rodent models suggests that cetrorelix may exert neurobiological effects, including anxiolytic and antidepressant-like activities. rndsystems.com

In studies involving mice, cetrorelix administered into the lateral brain ventricle demonstrated dose-dependent effects on anxiety and depression-related behaviors. researchgate.net In the elevated plus-maze, a test for anxiolytic action, cetrorelix elicited both slight anxiogenic and stronger anxiolytic effects depending on the dose. researchgate.net In forced swimming tests, a common model for assessing antidepressant potential, cetrorelix showed an antidepressive-like action. researchgate.netnih.gov Furthermore, in open-field behavior tests, cetrorelix displayed a U-shaped dose-response effect on locomotion, with certain doses increasing both movement and rearing behaviors. researchgate.net

These findings in mice were reported to be similar to those observed in rats, where cetrorelix also demonstrated anxiolytic and antidepressive properties. researchgate.net The mechanisms underlying these central nervous system effects are still under investigation but point to a potential role for GnRH modulation in affective and cognitive functions.

Metabolism and Biotransformation Pathways (Preclinical/In Vitro)

Identification of Metabolites Formed by Peptidase Activity

Preclinical and in vitro studies have established that cetrorelix is primarily metabolized by peptidases. europa.eudrugbank.comnih.gov Following subcutaneous administration to rats and dogs, cetrorelix is broken down into smaller, truncated peptides. researchgate.net

In bile and feces of both rats and dogs, several metabolites have been qualitatively identified. researchgate.net These include the (1-4), (1-6), (1-7), and (1-9) peptides. nih.govfda.gov The predominant metabolite found in the bile of both species was the (1-7) heptapeptide. researchgate.netnih.gov In rats, the amount of the (1-4) tetrapeptide in feces was observed to increase over time, suggesting further degradation of the peptide within the gastrointestinal tract. researchgate.net The (1-4) peptide has been identified as the main metabolite in in vitro studies. drugbank.comnih.govfda.gove-lactancia.org

It is noteworthy that the main metabolite identified in rat bile, the (1-7) heptapeptide, was found to be pharmacologically inactive in terms of testosterone suppression in rats. europa.eunih.gov

In Vitro Stability Against Phase I and Phase II Metabolic Processes

In vitro investigations have consistently shown that cetrorelix is stable against Phase I and Phase II metabolic pathways. drugbank.comnih.govfda.gov There is no evidence to suggest that cetrorelix undergoes metabolism by cytochrome P450 enzymes or by conjugating enzymes like glucuronyltransferases. europa.eufda.gov Studies using human kidney and intestinal S9 fractions showed that the metabolism of cetrorelix was largely independent of NADPH, further supporting its stability against typical Phase I oxidative reactions. researchgate.net The compound was found to be very stable in all in vitro incubations, with the exception of those containing pancreatin, which is rich in peptidases. fda.gov

Distribution and Binding Studies (Preclinical/In Vitro)

Protein Binding Characteristics in Plasma and Tissues

In vitro studies have determined the protein binding characteristics of cetrorelix. In human plasma, cetrorelix is approximately 86% bound to proteins. europa.eufda.gove-lactancia.orgfda.gov Similarly, in rat and dog plasma, protein binding is around 87%. fda.gov The binding to human albumin specifically has been reported to be up to 83%. fda.gov

Preclinical distribution studies in rats following subcutaneous administration of radio-labeled cetrorelix showed rapid and wide distribution into tissues. researchgate.net Exposure was demonstrated in the target organ, the pituitary gland, at levels higher than in plasma. researchgate.netresearchgate.net Elimination from most tissues was rapid, occurring predominantly within 48 hours. europa.eu

Table 2: Protein Binding of Cetrorelix

Species Matrix Protein Binding (%) Citation
Human Plasma ~86% europa.eufda.gove-lactancia.orgfda.gov
Human Albumin Up to 83% fda.gov
Rat Plasma ~87% fda.gov
Dog Plasma ~87% fda.gov

Computational and Theoretical Approaches to Cetrorelix Acetate Research

Molecular Docking Simulations of Cetrorelix (B55110) with GnRH Receptor

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cetrorelix, these simulations have been crucial for elucidating its binding mode within the gonadotropin-releasing hormone (GnRH) receptor.

Research has shown that Cetrorelix, a decapeptide antagonist, interacts with the human GnRH receptor (hGnRH-R) in a distinct manner compared to GnRH agonists. mdpi.com Docking studies have proposed three-dimensional models where Cetrorelix binds within a deep hydrophobic pocket of the receptor. oup.com This binding pocket is formed by several transmembrane helices (TMHs) of the receptor. oup.com Unlike GnRH agonists, which adopt a different conformation upon binding, the bulky and hydrophobic N-terminal amino acids of Cetrorelix are believed to interact with a unique set of receptor residues. oup.com This differential binding is thought to be responsible for its antagonistic activity, failing to induce the conformational changes required for receptor activation and subsequent G protein coupling. mdpi.comoup.com

Docking models indicate that Cetrorelix adopts a bent or tight-turn conformation within the receptor's binding site. oup.comnih.gov This conformation allows its various amino acid residues to establish specific interactions with the receptor. For instance, studies have identified key residues within the transmembrane helices of the GnRH receptor that are critical for antagonist binding. oup.com

Interacting Residue in GnRH ReceptorLocationType of Interaction with CetrorelixReference
W101TMH2Interaction with ligand oup.com
N102TMH2Important for ligand-binding pocket architecture oup.com
N212TMH5Important for stabilizing the antagonist binding pocket oup.com

This table summarizes key amino acid residues in the human GnRH receptor that have been identified through molecular docking studies to be important for the binding of Cetrorelix.

These simulations are instrumental in rational drug design, providing a structural basis for the development of novel GnRH antagonists with improved affinity and specificity. nih.gov

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations provide valuable insights into the dynamic nature of the Cetrorelix-GnRH receptor complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the detailed energetic contributions of various interactions.

MD simulations have been used to test the stability of proposed receptor models and the docked conformations of ligands like Cetrorelix. nih.gov A 1-nanosecond MD simulation, for example, was performed to validate a model of the human GnRH receptor, confirming its structural stability. nih.gov Such simulations show that the binding conformation of antagonists like Cetrorelix differs significantly from that of agonists, which is a key factor in their mechanism of action. nih.gov

All-atom MD simulations have also been employed to study the aggregation behavior of Cetrorelix. nih.gov These studies have shown that Cetrorelix has a higher propensity for aggregation compared to other GnRH analogues, a process driven by the formation of intermolecular hydrogen bonds, particularly involving the tyrosine moiety. nih.gov The simulations also suggest that acetate (B1210297) counterions are included in the aggregates of Cetrorelix. nih.gov Understanding these aggregation dynamics is crucial for formulation development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net While specific QSAR models exclusively for Cetrorelix and its direct peptide analogs are not extensively documented in the reviewed literature, QSAR studies on other GnRH antagonists, particularly small non-peptide molecules, provide a framework for understanding the key structural features required for antagonism.

For instance, QSAR studies on orally active uracil (B121893) derivatives as hGnRH-R antagonists have highlighted the importance of specific atomic properties and molecular descriptors. researchgate.net These models have shown that factors like electrotopological state atom (ETSA) indices, which relate to electronic interactions, and radial distribution function (RDF) structural (RTSA) indices, related to van der Waals interactions, are crucial for binding affinity. researchgate.net The models also indicated that reduced surface area and specific charge distributions on the molecule could enhance binding affinity to the GnRH receptor. researchgate.net

Although these findings are for small molecules, the principles of QSAR are applicable to peptides like Cetrorelix. A hypothetical QSAR study on a series of Cetrorelix analogs would involve:

Synthesizing a library of Cetrorelix derivatives with modifications at various positions.

Measuring the biological activity (e.g., IC50 for GnRH receptor binding) of each analog.

Calculating a wide range of molecular descriptors for each analog (e.g., steric, electronic, hydrophobic, and topological properties).

Using statistical methods to build a mathematical model correlating the descriptors with the biological activity.

Such a model could then be used to predict the activity of new, unsynthesized Cetrorelix analogs, thereby guiding the design of more potent antagonists.

In Silico Prediction of Peptide Modifications and Their Biological Impact

In silico methods are increasingly used to predict how modifications to a peptide's structure will affect its biological activity, stability, and other properties. For Cetrorelix, this involves computationally assessing the impact of amino acid substitutions or other chemical alterations.

The development of Cetrorelix itself was a result of systematic structure-activity relationship (SAR) studies, where amino acids of the native GnRH were substituted to achieve antagonistic properties. nih.gov Cetrorelix is a synthetic analog of GnRH with substitutions at positions 1, 2, 3, 6, and 10. nih.gov These modifications, particularly the incorporation of non-natural D-amino acids and bulky aromatic residues, were instrumental in conferring potent antagonistic activity and increased stability against enzymatic degradation. mdpi.com

Computational approaches can further refine this process. For example, by using the docked structure of Cetrorelix in the GnRH receptor, researchers can perform in silico alanine (B10760859) scanning. This involves computationally mutating each residue of Cetrorelix to alanine one at a time and then calculating the change in binding energy. This can identify "hotspot" residues that are critical for receptor binding.

Furthermore, in silico tools can predict the effect of other modifications:

Improving Stability: Predicting sites susceptible to enzymatic cleavage and suggesting modifications (like using D-amino acids or cyclization) to enhance metabolic stability.

Altering Affinity: Modeling how substitutions with different amino acids would alter the interaction energies with the receptor, potentially increasing binding affinity. For instance, systematic investigation of structure-activity relationships can identify modifications that enhance receptor binding affinity and prolong the duration of action. mdpi.com

Modifying Physicochemical Properties: Predicting changes in properties like solubility and aggregation propensity, which are crucial for formulation. nih.gov

By systematically evaluating potential modifications in a virtual environment, researchers can prioritize the most promising candidates for synthesis and experimental testing, significantly accelerating the development of next-generation GnRH antagonists. researchgate.net

Comparative Molecular Pharmacology of Cetrorelix Acetate

Mechanistic Comparison with Other GnRH Antagonists (e.g., Ganirelix, Teverelix)

Cetrorelix (B55110), Ganirelix, and Teverelix are all third-generation GnRH antagonists that share a similar core structure, differing by only one or two amino acids. nih.govmdpi.com These subtle structural differences, however, lead to distinct pharmacological properties, including their potencies in inhibiting intracellular signaling and their receptor binding profiles.

Differential Potencies in Inhibiting Intracellular Signaling Cascades

GnRH antagonists exert their effects by blocking GnRH-mediated intracellular signaling pathways. In-vitro studies have revealed that Cetrorelix, Ganirelix, and Teverelix exhibit different potencies in this regard. nih.gov

One of the key signaling events triggered by GnRH is an increase in intracellular calcium (Ca2+). Research has shown that Cetrorelix is more potent than Ganirelix and Teverelix at inhibiting this GnRH-induced Ca2+ increase. nih.govresearchgate.netnih.gov In one study using HEK293 cells transfected with the GnRH receptor, 10 nM of Cetrorelix resulted in the highest inhibition of the GnRH-induced signal, while the same concentration of Ganirelix and Teverelix had a lesser inhibitory effect. nih.gov Specifically, Cetrorelix demonstrated inhibitory effects at concentrations between 1 nM and 1 µM, whereas the inhibitory doses for Ganirelix and Teverelix were in the 100 nM to 1 µM range. researchgate.netnih.govdntb.gov.ua

Another important signaling pathway involves cyclic adenosine (B11128) monophosphate (cAMP). In SH-SY5Y neuroblastoma cells, Cetrorelix was found to be significantly more potent than Ganirelix and Teverelix in reducing GnRH-mediated cAMP accumulation. researchgate.netnih.gov However, in HEK293 cells, all three antagonists showed similar efficacy in inhibiting GnRH-induced cAMP responses. nih.gov

Despite these differences in Ca2+ and cAMP signaling, all three antagonists were found to inhibit the activation of pERK1/2 and pCREB at similar doses in both LβT2 and transfected HEK293 cells. researchgate.netnih.gov

Table 1: Comparative Inhibitory Potency of GnRH Antagonists on Intracellular Signaling

AntagonistCell LineSignaling PathwayRelative PotencyCitation
Cetrorelix HEK293/GnRHRIntracellular Ca2+ IncreaseHigh nih.gov
Ganirelix HEK293/GnRHRIntracellular Ca2+ IncreaseModerate nih.gov
Teverelix HEK293/GnRHRIntracellular Ca2+ IncreaseModerate nih.gov
Cetrorelix SH-SY5Y/GnRHRcAMP AccumulationHigh researchgate.netnih.gov
Ganirelix SH-SY5Y/GnRHRcAMP AccumulationLower researchgate.net
Teverelix SH-SY5Y/GnRHRcAMP AccumulationLower researchgate.net

This table is generated based on the provided text and citations.

Comparative Receptor Binding Profiles

The differences in intracellular signaling potencies are likely a result of variations in how these antagonists bind to the GnRH receptor. nih.gov The amino acid substitutions at positions 6 and 8 of the peptide chain are crucial for the interaction with the GnRH receptor. nih.govmdpi.com Cetrorelix has a binding affinity for pituitary GnRH receptors that is approximately 20 times higher than that of native GnRH. d-nb.info While direct comparative binding affinity data between Cetrorelix, Ganirelix, and Teverelix is limited in the provided search results, the differential effects on intracellular signaling strongly suggest variations in their receptor binding kinetics and conformations.

Mechanistic Differentiations from GnRH Agonists (e.g., Leuprorelide, Triptorelin)

The mechanism of action of GnRH antagonists like Cetrorelix is fundamentally different from that of GnRH agonists such as Leuprorelide and Triptorelin (B344507). researchgate.netmogsonline.com

Immediate Suppression vs. Flare Effect

The most significant distinction lies in their immediate effect on gonadotropin secretion. Cetrorelix, as a GnRH antagonist, competitively blocks GnRH receptors in the pituitary gland, leading to an immediate and rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. researchgate.netmogsonline.comoup.comijifm.com This action prevents the initial surge in gonadotropin levels, often referred to as the "flare effect," which is characteristic of GnRH agonists. researchgate.netoup.com

In contrast, GnRH agonists like Leuprorelide and Triptorelin initially stimulate the GnRH receptors, causing a transient increase in LH and FSH secretion before they induce receptor desensitization and down-regulation. researchgate.netmogsonline.comoup.com This initial stimulatory phase can be undesirable in certain clinical contexts. oup.com For instance, a single injection of the GnRH agonist triptorelin in female rats led to a significant elevation in the mRNA level for pituitary LHRH-R and a subsequent sharp increase in serum LH levels. pnas.orgpnas.org Conversely, Cetrorelix administration resulted in a suppression of LHRH-R mRNA levels and a rapid and complete suppression of serum LH. pnas.orgpnas.orgnih.gov

Competitive Blockade vs. Down-regulation Mechanisms

Cetrorelix functions through a mechanism of competitive blockade. researchgate.netmogsonline.comijifm.comoup.com It binds to the GnRH receptors on pituitary cells, preventing the endogenous GnRH from binding and initiating signal transduction. ijifm.comdrugbank.com This blockade is reversible, and normal gonadotropin secretion resumes after the drug is cleared from the system. mogsonline.comijifm.com

On the other hand, GnRH agonists achieve long-term suppression of gonadotropin secretion through a process of receptor down-regulation and desensitization. researchgate.netmogsonline.comoup.com Continuous stimulation of the GnRH receptors by the agonist eventually leads to a decrease in the number of receptors on the cell surface and a reduced responsiveness of the pituitary gonadotrophs to GnRH. oup.com Studies have shown that chronic treatment with the GnRH agonist triptorelin can lead to either up-regulation or down-regulation of the LHRH receptor gene, while chronic treatment with cetrorelix consistently leads to a strong suppression of pituitary LHRH-R gene expression. pnas.org

Table 2: Mechanistic Comparison of Cetrorelix Acetate (B1210297) (Antagonist) and GnRH Agonists

FeatureCetrorelix Acetate (GnRH Antagonist)GnRH Agonists (e.g., Leuprorelide, Triptorelin)Citation
Initial Effect on Gonadotropins Immediate suppressionInitial "flare" or surge researchgate.netoup.com
Primary Mechanism Competitive receptor blockadeReceptor down-regulation and desensitization researchgate.netmogsonline.comoup.com
Onset of Action RapidDelayed (following initial flare) mogsonline.comoup.com
Effect on GnRH Receptor Gene Expression (Chronic) SuppressionVariable (up- or down-regulation) pnas.org

This table is generated based on the provided text and citations.

Potential Research Applications of Cetrorelix Acetate Non Clinical

Utility as a Research Tool for GnRH System Investigations

Cetrorelix (B55110) Acetate's primary mechanism of action, the competitive antagonism of GnRH receptors, makes it an invaluable instrument for dissecting the complexities of the GnRH signaling pathway. europa.euemdserono.com By reversibly binding to these receptors, it effectively inhibits the secretion of gonadotropins—luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH)—from the pituitary gland. europa.eumerckgroup.com This immediate and dose-dependent suppression, devoid of the initial stimulatory "flare-up" effect seen with GnRH agonists, allows researchers to precisely control and study the downstream effects of GnRH signaling. europa.euresearchgate.net

In various animal models, including rats and monkeys, Cetrorelix has been instrumental in demonstrating the dose-related suppression of gonadotropin secretion, leading to a reversible cessation of reproductive functions in both males and females. europa.eu For instance, studies in female rats have shown that Cetrorelix induces a dose-related suppression of fertility, reproductive performance, and pregnancy, all of which are reversible upon cessation of treatment. europa.eu Similarly, in male rats, it causes a dose-dependent and reversible suppression of fertility. europa.eu

The specificity of Cetrorelix Acetate (B1210297) has been leveraged to differentiate the site of action of other ovulation-inducing factors. A study in llamas utilized Cetrorelix to block pituitary GnRH receptors, thereby demonstrating that the ovulation-inducing factor (OIF) present in llama seminal plasma exerts its effect by stimulating the hypothalamus to release GnRH, rather than acting directly on the pituitary gland. nih.gov

Key characteristics of Cetrorelix Acetate as a research tool for the GnRH system are summarized in the table below:

FeatureDescriptionReference
Mechanism of Action Competitive antagonist of GnRH receptors on pituitary cells. europa.euemdserono.com
Effect on Gonadotropins Dose-dependently inhibits the secretion of LH and FSH. europa.eumerckgroup.com
Onset of Action Immediate suppression without an initial stimulatory phase. europa.euresearchgate.net
Reversibility The hormonal effects are fully reversible after treatment termination. merckgroup.com
Binding Affinity High binding affinity for pituitary LHRH-receptors. europa.eu

Application in Hormone Regulation Model Systems

The precise and reversible control over the hypothalamic-pituitary-gonadal (HPG) axis afforded by Cetrorelix Acetate makes it an excellent tool for developing and testing models of hormone regulation. By selectively blocking the initial step in the HPG cascade, researchers can investigate the feedback mechanisms and interplay between various hormones.

For example, in female volunteers, administration of Cetrorelix resulted in a rapid, dose-dependent suppression of LH, FSH, and estradiol (B170435). europa.eu This allows for the study of the physiological consequences of acute sex hormone deprivation and the subsequent recovery of the hormonal axis upon cessation of treatment. The duration of LH suppression has been shown to be dose-dependent, providing a tunable model for investigating the temporal dynamics of hormone regulation. europa.eu

In male subjects, Cetrorelix has been used to suppress testosterone (B1683101) levels to castration levels, enabling the study of androgen-dependent processes and the feedback control of LH and FSH secretion in response to changing testosterone concentrations. europa.euresearchgate.net These studies are crucial for understanding the pathophysiology of conditions involving hormonal imbalances and for developing therapeutic strategies.

The application of Cetrorelix in hormone regulation models is further highlighted by its use in rat models to induce a state of ovarian hypofunction. scitepress.org By administering Cetrorelix, researchers were able to inhibit the synthesis of FSH and LH, leading to a decrease in estrogen production and subsequent changes in estrogen receptor expression in the oviduct. scitepress.org This provides a valuable model for studying the impact of hormonal dysregulation on target tissues.

Investigative Uses in Non-Reproductive Biological Systems

Emerging research has begun to explore the effects of Cetrorelix Acetate in biological systems beyond the reproductive axis, revealing the broader physiological roles of GnRH and its receptors. These investigations have opened new avenues for understanding the potential systemic effects of GnRH modulation.

Studies have indicated that GnRH receptors are expressed in various non-reproductive tissues, including certain types of cancer cells. mdpi.comd-nb.info Cetrorelix has been investigated for its direct antiproliferative effects on hormone-sensitive cancers, such as ovarian and prostate cancer, in vivo. rndsystems.comrndsystems.com In some cases, it has been shown to induce apoptosis in cancer cells, suggesting a therapeutic potential independent of its gonadotropin-suppressing effects. d-nb.info Research has also pointed to the expression of GnRH receptors in pancreatic cancer and glioblastoma. mdpi.com

Furthermore, preclinical studies in mice have suggested that Cetrorelix may possess anxiolytic and antidepressant-like activities, indicating a potential role for the GnRH system in regulating mood and behavior. rndsystems.comrndsystems.com Another area of investigation involves the role of the GnRH system in liver fibrosis. rndsystems.com

The table below summarizes some of the investigative uses of Cetrorelix Acetate in non-reproductive systems:

System/ConditionInvestigated EffectReference
Hormone-Sensitive Cancers Antiproliferative effects, induction of apoptosis. rndsystems.comrndsystems.comd-nb.info
Central Nervous System Anxiolytic and antidepressant-like activity. rndsystems.comrndsystems.com
Liver Potential role in modulating liver fibrosis. rndsystems.com

Future Directions in Cetrorelix Acetate Research

Elucidation of Undiscovered GnRH Receptor-Mediated Signaling Pathways

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrope cells initiates a cascade of intracellular signals, primarily through G-proteins Gq/11 and Gs, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. nih.govresearchgate.netnih.gov This canonical pathway, involving downstream effectors like protein kinase C (PKC), mitogen-activated protein kinase (MAPK) cascades (ERK and JNK), and calcium mobilization, is fundamental to the synthesis and release of gonadotropins. nih.govnih.gov

However, the signaling mechanisms of the GnRH receptor (GnRHR) can differ significantly in non-pituitary tissues where the receptor is also expressed, such as in various cancer cells. nih.gov Future research will likely focus on these extra-pituitary signaling networks. For instance, in certain cell types, GnRHR signaling appears to be mediated primarily via Gi proteins and the epidermal growth factor (EGF) receptor, a pathway less dependent on PKC. nih.gov A deeper understanding of these alternative pathways is crucial, as they may underpin the antiproliferative effects of GnRH antagonists like Cetrorelix (B55110) in hormone-sensitive tumors. nih.gov The complexity of GnRH signaling, with its multiple points of divergence and convergence, suggests that numerous undiscovered pathways and downstream effectors remain to be identified. researchgate.net Key research questions will involve how Cetrorelix Acetate (B1210297) modulates these non-canonical pathways and whether it exhibits biased antagonism, selectively blocking certain signaling arms while permitting others.

Table 1: Comparison of Known GnRH Receptor Signaling Pathways

FeaturePituitary GonadotropesNon-Pituitary Cells (e.g., COS7, Cancer Cells)
Primary G-Protein Gq/11, GsGi
Key Effector Phospholipase C (PLC), Adenylyl Cyclase (AC)EGF Receptor, c-Src
Major Downstream Mediators PKC, MAPK (ERK, JNK), CalciumRas, MEKK1
Primary Outcome Gonadotropin (LH, FSH) synthesis and releaseInhibition of cell proliferation

Development of Novel Analytical Techniques for Enhanced Characterization

The characterization and quality control of Cetrorelix Acetate currently rely on established analytical methods, most notably reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (LC-MS) detection. nih.govresearchgate.net These techniques are effective for assaying the peptide in bulk and pharmaceutical forms, as well as for identifying and characterizing impurities and degradation products, such as methylene (B1212753) dimers formed in the presence of formaldehyde (B43269). nih.govdntb.gov.ua

Future advancements in analytical chemistry are expected to yield novel techniques offering enhanced sensitivity, specificity, and efficiency for characterizing Cetrorelix Acetate. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF-MS/MS), will enable more comprehensive profiling of related substances and potential metabolites. dntb.gov.ua Furthermore, there is a growing need for methods capable of analyzing the peptide's conformation and aggregation states, which can impact its biological activity. Techniques like fluorescence spectroscopy could be further refined for determining the critical aggregation concentration of Cetrorelix and its analogs. semanticscholar.org The ultimate goal is to develop robust, high-throughput methods for real-time monitoring and quantification in complex biological matrices, moving beyond the current capabilities of existing HPLC methods. nih.gov

Table 2: Current and Future Analytical Techniques for Cetrorelix Acetate

TechniqueApplicationFuture Direction / Enhancement
RP-HPLC with UV Detection Assay in bulk and dosage forms, purity testing. nih.govIncreased resolution and speed with UHPLC systems.
LC-MS/MS Identification of impurities and metabolites, quantification in biological fluids. researchgate.netsemanticscholar.orgCoupling with HRMS (e.g., Q-TOF) for improved structural elucidation of unknown impurities. dntb.gov.ua
Electrospray Ionization MS (ESI-MS) Evaluation of structure and synthesis-related impurities. researchgate.netIntegration with ion mobility spectrometry for conformational analysis.
Fluorescence Spectroscopy Determination of critical aggregation concentration. semanticscholar.orgDevelopment of novel fluorescent probes for real-time in-vivo imaging and interaction studies.

Exploration of Cetrorelix Analogs with Modified Mechanistic Properties

Cetrorelix is a third-generation GnRH antagonist, and its decapeptide structure has been optimized for potent and competitive binding to the GnRH receptor. researchgate.net The exploration of Cetrorelix analogs represents a promising frontier for developing next-generation therapeutics with tailored mechanistic properties. By systematically modifying the amino acid sequence, researchers can fine-tune attributes such as binding affinity, duration of action, and receptor signaling bias.

Future research will focus on creating analogs that may, for example, exhibit a longer half-life, allowing for less frequent administration. Another key area is the development of "biased ligands" that can selectively block the Gq/11 pathway responsible for gonadotropin release while simultaneously activating or not affecting other pathways, such as those linked to apoptosis in cancer cells. nih.gov This approach could lead to drugs with improved efficacy and a more favorable side-effect profile. The synthesis and characterization of new analogs will be essential to probe the structure-activity relationship of the GnRH receptor and to develop compounds with novel therapeutic applications beyond current indications.

Advanced Computational Modeling for Structure-Function Prediction

Advanced computational modeling offers a powerful, non-testing approach to accelerate the discovery and optimization of peptide-based drugs like Cetrorelix Acetate. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations can be employed to predict how specific structural modifications to the Cetrorelix peptide will affect its binding affinity and functional activity at the GnRH receptor. researchgate.net

Future research will increasingly integrate high-throughput screening data with machine learning and deep learning algorithms to build predictive models. nih.gov These models can screen vast virtual libraries of potential Cetrorelix analogs, identifying candidates with desired properties before they are synthesized, thereby saving considerable time and resources. nih.govnih.gov For instance, computational models can predict the conformational changes in the GnRH receptor upon binding of different analogs, providing insights into the molecular basis of their agonistic or antagonistic effects. researchgate.net This in-silico approach will be instrumental in designing novel peptides with enhanced potency, selectivity, and stability.

Investigation of Broader Biological System Interactions Beyond Established Mechanisms

The primary mechanism of Cetrorelix Acetate is the competitive antagonism of GnRH receptors in the anterior pituitary. drugbank.compatsnap.com However, accumulating evidence suggests that Cetrorelix may exert biological effects through interactions beyond this established mechanism. Research has shown that Cetrorelix can have direct antiproliferative effects on hormone-sensitive cancers and may also possess anxiolytic and antidepressant activities.

These findings strongly suggest that Cetrorelix, or the GnRH system it modulates, interacts with a broader range of biological systems than previously understood. Future investigations will aim to identify the specific receptors and signaling pathways responsible for these non-pituitary effects. This could involve interactions with GnRH receptors expressed in the brain, ovaries, or tumor tissues, or potentially with entirely different receptor systems. nih.gov Elucidating these broader systemic interactions is a critical step toward repurposing Cetrorelix Acetate for new therapeutic indications, such as in oncology or neuropsychiatry, and understanding its complete pharmacological profile.

Q & A

Q. What is the molecular mechanism of Cetrorelix Acetate as a GnRH antagonist?

Cetrorelix Acetate acts as a competitive antagonist of gonadotropin-releasing hormone (GnRH) receptors on pituitary cells. It binds to these receptors, blocking endogenous GnRH from initiating the signaling cascade that releases luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition is dose-dependent and reversible upon discontinuation . Experimental validation involves in vitro receptor binding assays using radiolabeled GnRH and pituitary cell membranes to measure displacement efficacy (IC50 = 1.21 nM) .

Q. What pharmacokinetic parameters are critical for designing Cetrorelix Acetate dosing regimens?

Key parameters include:

  • Time to peak concentration (Tmax): 1–2 hours post-subcutaneous injection .
  • Elimination half-life (t1/2): ~12 hours in healthy females .
  • Bioavailability: ~85% after subcutaneous administration .
  • Metabolism: Stable against hepatic Phase I/II enzymes but degraded by peptidases into metabolites like (1-4) peptide, detected via bile sampling and NMR analysis . These data inform protocols for daily dosing (e.g., 0.25 mg/day) to maintain LH suppression during ovarian stimulation .

Q. How is Cetrorelix Acetate stability assessed in formulation studies?

Stability studies employ high-performance liquid chromatography (HPLC) and mass spectrometry to monitor degradation under varying temperatures and pH. The peptide’s integrity is preserved in lyophilized form with mannitol as a stabilizer, but reconstituted solutions require immediate use to avoid aggregation .

Advanced Research Questions

Q. How does Cetrorelix Acetate compare to GnRH agonists (e.g., Triptorelin) in suppressing premature LH surges during IVF?

In controlled ovarian stimulation (COS), Cetrorelix Acetate (0.25 mg/day) shows superior suppression of estradiol (E2) and FSH receptor (FSHR) expression compared to Triptorelin. This is validated via:

  • Serum hormone assays: LH and E2 levels measured via chemiluminescence immunoassays .
  • Molecular studies: qPCR and Western blot analysis of FSHR in granulosa cells . Cetrorelix also reduces ovarian hyperstimulation syndrome (OHSS) incidence (0% vs. 13.3% with Triptorelin) in clinical trials .

Q. What experimental designs optimize Cetrorelix Acetate dosing for LH suppression while minimizing variability?

  • Dose-response studies: Titrate doses (0.1–5 mg) to establish EC50 for LH inhibition using serial blood sampling and radioimmunoassays .
  • Timing protocols: Initiate dosing on day 5–6 of COS to align with follicular growth dynamics, supported by transvaginal ultrasound monitoring .
  • Statistical models: Use mixed-effects models to account for inter-patient variability in body weight and gonadotropin sensitivity .

Q. How do Cetrorelix Acetate’s metabolites influence its pharmacological profile?

The primary metabolite, (1-4) peptide, lacks GnRH antagonist activity but may contribute to off-target effects. Metabolite profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in bile and plasma reveals minimal systemic exposure (<5% of parent drug) . Aggregation studies using NMR show that unlike Degarelix, Cetrorelix does not incorporate acetate counterions into aggregates, ensuring consistent bioavailability .

Q. What molecular techniques elucidate Cetrorelix Acetate’s antiproliferative effects in hormone-sensitive cancers?

  • Cell proliferation assays: Treat ES-2 ovarian cancer cells with Cetrorelix (1000 ng/mL) and measure viability via MTT assays .
  • Hormone deprivation models: In prostate cancer xenografts, combine Cetrorelix with androgen deprivation therapy to assess tumor regression via caliper measurements and immunohistochemistry .
  • Gene expression profiling: RNA sequencing identifies downstream targets of GnRH receptor blockade, such as apoptosis regulators (e.g., Bcl-2) .

Methodological Considerations

Q. How are batch-to-batch inconsistencies in synthetic Cetrorelix Acetate addressed?

  • Quality control: Use reversed-phase HPLC with UV detection (220 nm) to verify purity (>98%) and identity (retention time matching reference standards) .
  • Circular dichroism (CD): Confirm secondary structure consistency across batches .
  • Bioactivity testing: Validate each batch via in vitro LH suppression assays in primary pituitary cell cultures .

Q. What statistical approaches resolve contradictions in Cetrorelix Acetate’s efficacy across studies?

  • Meta-analysis: Pool data from Phase 2/3 trials (N=732) to adjust for confounding variables (e.g., age, ovarian reserve) using multivariate regression .
  • Sensitivity analysis: Stratify outcomes by COS protocols (e.g., GnRH antagonist vs. agonist cycles) to isolate Cetrorelix-specific effects .

Q. How is Cetrorelix Acetate’s impact on embryonic development assessed preclinically?

  • Embryo culture models: Expose murine embryos to Cetrorelix during blastocyst formation and evaluate implantation potential via trophectoderm differentiation markers .
  • Teratogenicity studies: Administer 0.46 mg/kg/day to pregnant rats and monitor fetal malformations post-partum, noting reversible infertility in dams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.